molecular formula C23H27FN6O3 B2423612 3-(2-fluorobenzyl)-1,7-dimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 927583-55-9

3-(2-fluorobenzyl)-1,7-dimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2423612
CAS No.: 927583-55-9
M. Wt: 454.506
InChI Key: IZHHRHFQDLSUHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-fluorobenzyl)-1,7-dimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C23H27FN6O3 and its molecular weight is 454.506. The purity is usually 95%.
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Scientific Research Applications

Dual-Targeted Ligand Development for Neurodegenerative Diseases

One significant application involves the design of novel multi-target directed ligands based on the annelated xanthine scaffold, including compounds similar to the specified chemical structure. These compounds combine A2A adenosine receptor (AR) antagonistic activity with monoamine oxidase B (MAO-B) inhibition. This dual-target approach aims to provide symptomatic relief and disease-modifying effects for neurodegenerative diseases, particularly Parkinson's disease. The study by Załuski et al. (2019) highlighted the potential of these compounds to serve as a foundation for developing new treatments for neurodegenerative conditions (Załuski et al., 2019).

Antidepressant and Anxiolytic Potential

Another area of application is in the development of potential antidepressant agents. Research by Zagórska et al. (2016) on 2-fluoro and 3-trifluoromethyl-phenyl-piperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione revealed compounds that demonstrated potent serotonin receptor affinity and exhibited promising antidepressant and anxiolytic effects in preliminary pharmacological studies (Zagórska et al., 2016).

Advancing Drug Discovery for Neurodegenerative Diseases

Research into water-soluble tricyclic xanthine derivatives, including 8-benzyl-substituted tetrahydropyrazino[2,1-f]purinediones, has identified compounds with multi-target inhibition capabilities. These compounds, acting as adenosine receptor antagonists and monoamine oxidase inhibitors, hold promise for the treatment of neurodegenerative diseases by offering both symptomatic relief and potential disease-modifying effects (Brunschweiger et al., 2014).

Potential in Anticonvulsant Therapy

The synthesis and evaluation of imidazo[1,2-a]-s-triazine nucleosides and their analogues have opened new avenues in antiviral and anticonvulsant therapy. These compounds, including imidazo[1,2-a]-s-triazine derivatives, have demonstrated moderate activity against various viruses and may offer a novel approach to anticonvulsant therapy (Kim et al., 1978).

Properties

IUPAC Name

2-[(2-fluorophenyl)methyl]-4,7-dimethyl-6-(3-morpholin-4-ylpropyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN6O3/c1-16-14-29-19-20(25-22(29)28(16)9-5-8-27-10-12-33-13-11-27)26(2)23(32)30(21(19)31)15-17-6-3-4-7-18(17)24/h3-4,6-7,14H,5,8-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZHHRHFQDLSUHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCCN4CCOCC4)N(C(=O)N(C3=O)CC5=CC=CC=C5F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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